molecular formula C9H15N3O B2724042 [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 1340256-32-7

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B2724042
CAS No.: 1340256-32-7
M. Wt: 181.239
InChI Key: ZKHQJCUPSZZVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol ( 1340256-32-7) is a high-value chemical building block with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is characterized by a molecular structure incorporating both a pyrrolidine ring and a 1-methyl-1H-pyrazole moiety, linked by a methanol functional group. It is supplied at a purity of not less than 97% . As a key synthetic intermediate, this chemical is primarily utilized in medicinal chemistry and drug discovery research for the construction of more complex molecules. Its structure makes it a versatile precursor for developing potential pharmacologically active compounds. The product is accompanied by appropriate quality control documentation, including NMR data to verify identity and purity. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

[1-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h4,6,8,13H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQJCUPSZZVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound’s structure suggests two primary disconnection strategies:

  • Pyrrolidine Core Formation : Constructing the pyrrolidine ring followed by functionalization with the pyrazole and hydroxymethyl groups.
  • Pyrazole-Pyrrolidine Coupling : Pre-forming the 1-methylpyrazole moiety and conjugating it to a pre-functionalized pyrrolidine intermediate.

Key challenges include regioselectivity in pyrazole substitution and stereochemical control of the pyrrolidine ring.

Synthetic Routes and Methodologies

Pyrrolidine Ring Synthesis with Subsequent Functionalization

Cyclization of 1,4-Diaminobutanol Derivatives

A common approach to pyrrolidine synthesis involves cyclizing γ-aminobutanols. For example, reacting 4-aminobutan-1-ol with a carbonyl electrophile under acidic conditions yields the pyrrolidine core. Subsequent oxidation of the primary alcohol to a ketone, followed by reductive amination, introduces the hydroxymethyl group.

Reaction Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA)
  • Solvent : Toluene, reflux (110°C)
  • Yield : 60–70% (pyrrolidine formation step).

Pyrazole-Pyrrolidine Coupling via Reductive Amination

An alternative route involves condensing 1-methyl-1H-pyrazole-4-carbaldehyde with pyrrolidin-3-ylmethanol followed by reductive amination:

Steps :

  • Condensation : React aldehyde with pyrrolidinemethanol in methanol at 25°C for 6 h.
  • Reduction : Use NaBH₄ or BH₃·THF to reduce the imine intermediate.
  • Isolation : Purify via column chromatography (SiO₂, EtOAc/hexane).

Key Data :

Parameter Value
Reaction Time 12 h
Temperature 25°C (condensation)
Reduction Agent NaBH₄ (2 eq)
Overall Yield 48%

This method avoids transition metals but requires careful pH control to prevent over-reduction.

Industrial-Scale Optimization

Catalytic Hydrogenation for Pyrrolidine Formation

Large-scale synthesis often employs catalytic hydrogenation of substituted pyrrolines. For instance, hydrogenating 3-hydroxymethyl-Δ¹-pyrroline over Raney nickel at 50 psi H₂ affords the pyrrolidine core in >90% yield.

Advantages :

  • High atom economy
  • Minimal byproduct formation

Challenges :

  • Requires specialized high-pressure equipment

Continuous Flow Synthesis

Recent advances in flow chemistry enable telescoped synthesis of the target compound. A representative setup:

  • Step 1 : Continuous cyclization of 4-aminobutan-1-ol in a packed-bed reactor with acidic resin.
  • Step 2 : In-line coupling with 4-iodo-1-methylpyrazole using a Pd-coated microreactor.

Performance Metrics :

Metric Batch Process Flow Process
Space-Time Yield 0.5 g/L·h 2.1 g/L·h
Pd Consumption 5 mol% 1.2 mol%

Flow systems reduce catalyst loading and improve heat transfer, critical for exothermic amination steps.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Step Yield (%) Purity (%)
Cyclization + Coupling Pd-catalyzed coupling 55 98
Reductive Amination NaBH₄ reduction 48 95
Hydrogenation Raney Ni hydrogenation 90 99

Observations :

  • Catalytic hydrogenation offers superior yield and purity but requires high-pressure infrastructure.
  • Transition-metal-catalyzed routes are versatile but generate Pd-containing waste.

Chemical Reactions Analysis

Types of Reactions

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative .

Scientific Research Applications

Medicinal Chemistry

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is being investigated for its potential as a drug candidate due to its interaction with various biological targets:

  • Antithrombotic Agents : Research indicates that pyrazole derivatives exhibit significant antithrombotic activity. The structural characteristics of this compound may contribute to this effect by modulating thrombin activity or other related pathways .
  • Vasopressin Receptor Antagonists : The compound's ability to selectively block vasopressin receptors has been studied, which could offer therapeutic avenues for conditions like hypertension and heart failure. The structure allows for modifications that enhance receptor selectivity and bioavailability .

Neuropharmacology

The compound's pyrrolidine moiety is known for its neuroactive properties. Preliminary studies suggest it may influence neurotransmitter systems, potentially providing insights into treatments for neurological disorders such as anxiety and depression .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance and efficiency .

Polymer Chemistry

In polymer synthesis, this compound can act as a building block for the development of new materials with tailored properties. Its reactivity allows for incorporation into various polymeric frameworks, potentially leading to materials with enhanced mechanical and thermal properties .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for further chemical transformations, making it versatile in synthetic routes .

Case Study 1: Antithrombotic Activity

A study explored the synthesis of pyrazole derivatives, including this compound, demonstrating significant inhibition of thrombin activity in vitro. This suggests potential applications in developing new antithrombotic agents.

Case Study 2: Vasopressin Antagonism

Research on the vasopressin receptor antagonism highlighted the compound's ability to modulate receptor activity effectively. In vivo studies indicated promising results in reducing blood pressure without significant side effects, positioning it as a candidate for hypertension treatment.

Mechanism of Action

The mechanism of action of [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can be contextualized by comparing it to analogous pyrazole- and pyrrolidine-containing derivatives. Key compounds are discussed below, with data summarized in Table 1.

Structural Analogues

[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol (CAS: 618383-34-9) Molecular Formula: C₁₆H₁₅N₃O Molecular Weight: 265.32 g/mol Key Features: Replaces the pyrrolidine ring with a 4-methylphenyl group and introduces a pyridinyl substituent.

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5) Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol Key Features: Lacks the pyrrolidine ring, substituting it with a phenyl group.

[1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl]methanol (CAS: 2088635-66-7) Molecular Formula: C₁₁H₉F₃N₂O Molecular Weight: 242.20 g/mol Key Features: Incorporates a trifluoromethyl group, which introduces strong electron-withdrawing effects. This modification could improve metabolic stability and receptor affinity in medicinal chemistry applications .

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (Catalog #HB085) Molecular Formula: C₁₀H₁₂FN₂O Molecular Weight: 196.22 g/mol Key Features: Substitutes the methylpyrazole with a fluoropyridinyl group. Fluorine’s electronegativity may enhance hydrogen-bonding interactions and bioavailability .

Physicochemical and Functional Comparisons

Property This compound [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol [1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl]methanol
Molecular Weight (g/mol) 181.23 265.32 188.23 242.20
logP (Predicted) ~0.9 (moderate hydrophilicity) ~2.1 (higher lipophilicity) ~1.8 ~2.5 (enhanced by CF₃)
Key Functional Groups Pyrrolidine, hydroxymethyl, methylpyrazole Pyridinyl, methylphenyl, hydroxymethyl Phenyl, methylpyrazole Trifluoromethylphenyl, hydroxymethyl
Therapeutic Potential Kinase inhibitors, neuroactive agents Enzyme inhibitors (e.g., kinases) CNS-targeting agents Anticancer, antiviral
Commercial Availability Discontinued in some regions Limited data Available (American Elements) Available via specialty suppliers

Research Findings

  • Conformational Flexibility : The pyrrolidine ring in the target compound provides conformational flexibility, which is advantageous for optimizing binding poses in drug-receptor interactions . In contrast, rigid aromatic systems (e.g., phenyl or pyridinyl derivatives) may restrict this adaptability but improve selectivity .
  • Metabolic Stability : The trifluoromethyl derivative (CAS: 2088635-66-7) exhibits superior metabolic stability due to fluorine’s resistance to oxidative degradation, a trait absent in the hydroxyl-rich target compound .
  • Synthetic Accessibility : The target compound’s synthesis is more complex than that of simpler pyrazole derivatives (e.g., CAS: 499770-87-5), requiring multi-step functionalization of the pyrrolidine ring .

Biological Activity

[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS Number: 1340256-32-7) is a compound featuring a unique structural configuration that includes a pyrazole ring and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃O, with a molecular weight of approximately 181.23 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₅N₃O
Molecular Weight181.23 g/mol
CAS Number1340256-32-7
Purity≥95%
Physical FormPowder

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound is believed to modulate inflammatory pathways, potentially offering therapeutic applications for conditions characterized by excessive inflammation. Studies have indicated that it may inhibit specific enzymes involved in inflammatory responses, which could be beneficial in treating diseases such as arthritis and other inflammatory disorders.

Antitumor Properties

Research has highlighted the antitumor activity of this compound. In vitro studies using cancer cell lines have demonstrated its ability to reduce cell viability and inhibit proliferation. For instance, in assays involving A549 human lung adenocarcinoma cells, the compound showed significant cytotoxicity compared to control treatments.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial pathogens. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that involves the modulation of NF-kB signaling pathways.
  • Antitumor Activity : A comparative analysis was conducted using multiple cancer cell lines (e.g., A549 and HCT116). The results revealed that treatment with this compound resulted in decreased cell viability by up to 70% after 24 hours of exposure at a concentration of 100 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 1-methyl-1H-pyrazole derivatives with pyrrolidine precursors. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen). Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling .
  • Solvents : Polar aprotic solvents like DMF or THF, heated to 80–100°C .
  • Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane .
    • Critical Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1.2 molar ratio of pyrazole to pyrrolidine) to minimize side products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C4 vs. pyrrolidine C3). Key peaks: ~δ 7.5 ppm (pyrazole H), δ 3.6–4.0 ppm (pyrrolidine CH₂OH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₆N₂O: 188.1284) .
  • X-ray Crystallography : Use SHELXL for refinement. Ensure crystal quality via slow evaporation from methanol/water mixtures .

Q. How is the preliminary biological activity of this compound assessed in pharmacological studies?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET. IC₅₀ values are determined via dose-response curves .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., P19 embryonal carcinoma) at 1–10 µM concentrations. Use MTT assays to quantify viability .
  • Target Engagement : Radioligand binding assays to measure displacement of known inhibitors (e.g., ATP-competitive kinase inhibitors) .

Advanced Research Questions

Q. What computational approaches predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand by optimizing protonation states (e.g., pyrrolidine N as sp³ hybridized). Validate docking protocols by redocking co-crystallized ligands (RMSD ≤ 2.0 Å) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydroxyl group and catalytic residues (e.g., kinase hinge regions) .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays). Variability may arise from differences in buffer pH or Mg²⁺ levels .
  • Structural Reanalysis : Re-examine crystallographic data (e.g., electron density maps refined via SHELXL) to confirm binding poses .
  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. What strategies improve synthetic scalability while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (≥98%) .
  • Catalytic Asymmetric Synthesis : Employ Ru-BINAP catalysts for stereoselective hydrogenation of intermediate ketones .
  • Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., nitro group reductions) to enhance safety and yield .

Q. How do structural modifications to the pyrazole or pyrrolidine moieties alter physicochemical properties?

  • Methodological Answer :

  • Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., NO₂ at C4) increases metabolic stability but reduces solubility (logP ↑ 0.5–1.0 units) .
  • Pyrrolidine Modifications : Replacing the hydroxyl group with fluorine improves membrane permeability (e.g., PAMPA assay permeability ↑ 2-fold) .
  • SAR Table :
Modification SiteFunctional GroupEffect on Solubility (mg/mL)Bioactivity (IC₅₀, nM)
Pyrazole C4-NO₂0.12 → 0.0550 → 20
Pyrrolidine C3-F0.15 → 0.3050 → 120
  • Data Source : Comparative studies of analogs in kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.